molecular formula C18H22ClN3O4 B2494025 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034227-02-4

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B2494025
CAS No.: 2034227-02-4
M. Wt: 379.84
InChI Key: AFFURKNOQCMTPC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorophenoxy group, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the intermediate with a suitable nitrile oxide precursor under controlled conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with a methylated amide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy structure.

    4-Chlorophenoxyacetic Acid: A plant growth regulator with a chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-18(2,25-14-5-3-13(19)4-6-14)17(23)20-11-15-21-16(22-26-15)12-7-9-24-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFURKNOQCMTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NO1)C2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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